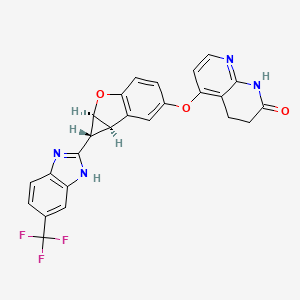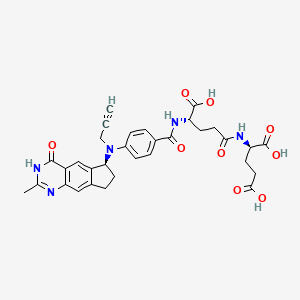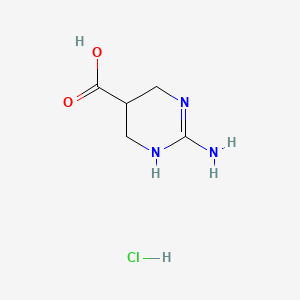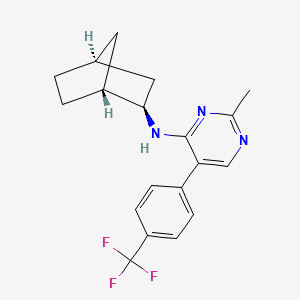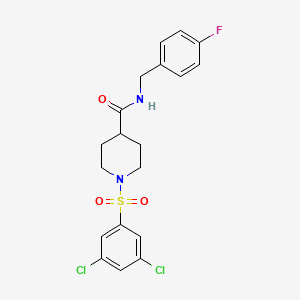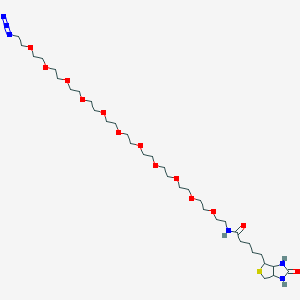
alpha-Biotin-omega-azido 23(ethylene glycol)
Vue d'ensemble
Description
Alpha-Biotin-omega-azido 23(ethylene glycol) is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound consists of a biotin moiety linked to an azido group through a 23-unit ethylene glycol chain. The biotin moiety is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The azido group, on the other hand, is a versatile functional group that can participate in click chemistry reactions, particularly the Huisgen cycloaddition reaction.
Mécanisme D'action
Target of Action
Biotin-PEG11-CH2CH2N3, also known as alpha-Biotin-omega-azido 23(ethylene glycol), is primarily used for the biotinylation of proteins . The compound’s primary targets are proteins, particularly those with primary amine groups . These proteins play a crucial role in various biological processes, including cellular signaling, immune responses, and metabolic reactions.
Mode of Action
The compound interacts with its protein targets through a process called biotinylation . This involves the formation of an amide bond between the primary amine group of the protein and the carboxyl group of the compound . The process is facilitated by a water-soluble carbodiimide crosslinker, EDC . This interaction results in the labeling of the protein with biotin, which can then be detected or isolated using avidin or streptavidin probes and resins .
Biochemical Pathways
The biotinylation of proteins affects various biochemical pathways. Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to targeted substrates . These processes are critical for several metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids .
Pharmacokinetics
Studies on biotin, a component of the compound, suggest that it is rapidly cleared from the circulation, mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose
Result of Action
The primary result of the action of Biotin-PEG11-CH2CH2N3 is the biotinylation of proteins . This allows for targeted labeling with biotin, facilitating the detection and isolation of specific proteins . The compound’s action can also result in the formation of new protein complexes, contributing to the understanding of protein function and interaction .
Action Environment
The action of Biotin-PEG11-CH2CH2N3 can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its polyethylene glycol (PEG) spacer arm, can affect its distribution and interaction with proteins . Additionally, the pH and temperature of the environment can impact the efficiency of the biotinylation process . Understanding these factors is crucial for optimizing the use of Biotin-PEG11-CH2CH2N3 in research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves the following steps:
Synthesis of Biotin-PEG Intermediate: The first step involves the conjugation of biotin to a polyethylene glycol (PEG) chain. This is usually achieved through an esterification or amidation reaction.
Introduction of Azido Group: The terminal hydroxyl group of the PEG chain is then converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of alpha-Biotin-omega-azido 23(ethylene glycol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Biotin-omega-azido 23(ethylene glycol) can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the Huisgen cycl
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRQYMCASPBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64N6O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)
